molecular formula C11H21NOS B1482735 [1-(Thian-4-yl)piperidin-3-yl]methanol CAS No. 1824024-47-6

[1-(Thian-4-yl)piperidin-3-yl]methanol

Cat. No.: B1482735
CAS No.: 1824024-47-6
M. Wt: 215.36 g/mol
InChI Key: MCSWLYNFETYNPL-UHFFFAOYSA-N
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Description

[1-(Thian-4-yl)piperidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

  • The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a derivative of [1-(Thian-4-yl)piperidin-3-yl]methanol, was synthesized and its structure was characterized using spectroscopic techniques and X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the S atom. This compound exhibits both inter and intramolecular hydrogen bonds of types O–H···O and C–H···O, indicating its potential for complex molecular interactions (Girish et al., 2008).

Crystal Structure Studies

  • Similarly, the crystal structures of compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were determined, showing chair conformations of the piperidine ring and distorted tetrahedral geometries around the S atom. These compounds also crystallize in the monoclinic crystal class, providing insight into the structural stability and molecular interactions of these molecules (Benakaprasad et al., 2007); (Prasad et al., 2008).

Structural and Molecular Analysis

  • The molecular and crystal structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol was also analyzed, revealing chair conformation and distorted tetrahedral geometry around the S atom, similar to the other compounds. The structure exhibits inter- and intramolecular hydrogen bonds of types O—H···N and C—H···O, highlighting the compound's potential in forming stable molecular structures (Naveen et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1-(Thian-4-yl)piperidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying various molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained alterations in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound has been shown to modulate the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s role in regulating metabolic processes.

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWLYNFETYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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